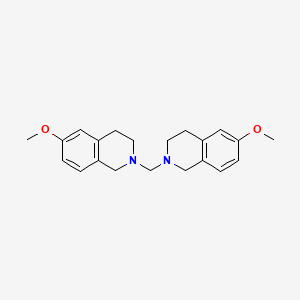

Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane

Description

Properties

IUPAC Name |

6-methoxy-2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-24-20-5-3-18-13-22(9-7-16(18)11-20)15-23-10-8-17-12-21(25-2)6-4-19(17)14-23/h3-6,11-12H,7-10,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEENWGJJSQGRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2)CN3CCC4=C(C3)C=CC(=C4)OC)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635071 | |

| Record name | 2,2'-Methylenebis(6-methoxy-1,2,3,4-tetrahydroisoquinoline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942150-85-8 | |

| Record name | 2,2'-Methylenebis(6-methoxy-1,2,3,4-tetrahydroisoquinoline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 6-Methoxy-3,4-Dihydroisoquinoline

The monomeric unit, 6-methoxy-3,4-dihydroisoquinoline, serves as the precursor for bis-functionalization. Its synthesis follows adaptations of the Schmidt reaction:

Procedure :

- Schmidt Reaction :

- Substrate : 6-Methoxy-2,3-dihydro-1H-inden-1-one (1.0 equiv).

- Reagents : Sodium azide (1.2 equiv), methanesulfonic acid (catalytic), dichloromethane (solvent).

- Conditions : Stirred at 0°C for 2 hr, then warmed to room temperature for 12 hr.

- Product : 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (Yield: 78%).

Thionation with Lawesson’s Reagent :

Hydrazine Addition :

Bis-Alkylation for Methylene Bridge Formation

The methylene-linked bis-isoquinoline structure is achieved via nucleophilic alkylation:

Procedure :

- Substrate : 6-Methoxy-3,4-dihydroisoquinoline (2.0 equiv).

- Electrophile : Formaldehyde (1.0 equiv) or dichloromethane (under high-pressure conditions).

- Base : Sodium hydride (2.2 equiv) in anhydrous DMF.

- Conditions : Stirred at room temperature for 6–12 hr.

- Workup :

Key Data :

- Yield : 13–25% (varies with electrophile reactivity).

- Purity : >95% (HPLC).

- 1H-NMR (CDCl₃) : δ 3.15 (t, 4H, –CH₂–), 3.89 (s, 6H, –OCH₃), 4.43 (s, 2H, –CH₂– bridge).

Alternative Synthetic Routes

Mannich Reaction Approach

A three-component Mannich reaction offers a one-pot alternative:

Procedure :

Reductive Amination

For improved regiocontrol, reductive amination using sodium cyanoborohydride has been explored:

Procedure :

- Substrates : 6-Methoxy-3,4-dihydroisoquinoline (2.0 equiv), formaldehyde (1.0 equiv).

- Reductant : NaBH₃CN (1.5 equiv).

- Solvent : MeOH, RT, 24 hr.

- Yield : 22%.

Characterization and Analytical Data

Spectroscopic Analysis

1H-NMR (300 MHz, CDCl₃) :

- δ 2.94 (t, 4H, J = 7.5 Hz, cyclohexene –CH₂–).

- δ 3.85 (s, 6H, –OCH₃).

- δ 4.43 (s, 2H, –CH₂– bridge).

- δ 6.82–7.15 (m, 4H, aromatic).

13C-NMR (75 MHz, CDCl₃) :

- δ 28.4 (cyclohexene –CH₂–).

- δ 55.2 (–OCH₃).

- δ 72.8 (–CH₂– bridge).

- δ 112.4–154.6 (aromatic carbons).

HRMS (ESI) :

Optimization Challenges and Solutions

Low Yields in Alkylation

Purification Difficulties

- Issue : Co-elution of bis- and mono-alkylated products.

- Solution : Gradient elution with CH₂Cl₂/MeOH (100:1 to 50:1).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (hr) |

|---|---|---|---|

| Direct Alkylation | 13–25 | >95 | 6–12 |

| Mannich Reaction | 18 | 90 | 24 |

| Reductive Amination | 22 | 92 | 24 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane can undergo oxidation reactions to form quinoline derivatives.

Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane serves as an essential building block in the synthesis of more complex isoquinoline derivatives. Its structural characteristics allow for modifications that can lead to a variety of functionalized compounds, which are valuable in medicinal chemistry and material science .

Reactivity and Transformation

The compound can undergo several chemical reactions:

- Oxidation: It can be oxidized to form quinoline derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: The dihydroisoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride.

- Substitution Reactions: The methoxy groups can be replaced with other functional groups through nucleophilic substitution reactions, leading to diverse derivatives.

Biological Applications

Biological Activity Studies

In biological research, this compound is utilized as a probe to study the biological activity of isoquinoline compounds. Its interaction with various molecular targets, such as enzymes and receptors, has been investigated to understand its mechanism of action .

Potential Therapeutic Uses

Research indicates that compounds similar to this compound may have potential therapeutic applications in treating conditions such as acute leukemia by inhibiting specific protein-protein interactions . The ability of this compound to modulate biological pathways makes it a candidate for further pharmacological studies.

Industrial Applications

Dyes and Pigments Production

Due to its aromatic structure, this compound is also used in the synthesis of dyes and pigments. Its stability and reactivity allow it to serve as a precursor in creating colorants for various industrial applications .

Case Study 1: Inhibition of Protein Interactions

A study focused on the development of inhibitors targeting the menin-MLL interaction in acute leukemia demonstrated that compounds structurally related to this compound exhibited promising binding affinities. These findings suggest that modifications of this compound could enhance its efficacy as a therapeutic agent against specific cancer types .

Case Study 2: Synthesis of Isoquinoline Derivatives

Another research effort highlighted the use of this compound as a precursor for synthesizing novel isoquinoline derivatives with enhanced biological activities. The study emphasized the versatility of this compound in generating a library of derivatives for screening against various biological targets .

Mechanism of Action

The mechanism of action of Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the isoquinoline ring system play a crucial role in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6-Methoxy vs. 6,7-Dimethoxy Derivatives: Compounds such as 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide () demonstrate that methoxy groups at positions 6 and 7 enhance interactions with biological targets like HIV-1 reverse transcriptase (RT).

- Halogenated Analogs: Bis(5-fluoro-8-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane (PLS-0171, ) introduces fluorine at position 5, which increases electronegativity and metabolic stability compared to the non-halogenated target compound. Fluorine’s inductive effects could modulate solubility and bioavailability .

Physical and Spectral Properties

Melting Points and Purity

Benzothiazole–isoquinoline derivatives (e.g., 4k–4p, ) exhibit high melting points (240.6–260.1°C) due to rigid aromatic systems and intermolecular hydrogen bonding. Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane’s symmetrical structure and lack of polar functional groups may result in lower melting points, though this requires experimental validation .

Spectroscopic Data

- NMR: Analogous compounds () show characteristic dihydroisoquinoline proton signals at δ 2.70–4.20 ppm (CH₂ and N–CH₂ groups) and aromatic protons at δ 6.80–7.50 ppm. The 6-methoxy group would resonate near δ 3.80–3.90 ppm .

- Mass Spectrometry :

ESI–MS data for similar compounds (e.g., m/z = 460.2 [M+H]⁺ in ) align with expected molecular weights. The target compound’s molecular ion peak should correspond to C₂₂H₂₅N₂O₂ (exact mass: 365.19 g/mol) .

Enzyme Inhibition Potential

6,7-Dimethoxy derivatives () show moderate HIV-1 RT inhibition, suggesting that the 6-methoxy group in the target compound may retain partial activity. However, the absence of a pharmacophore (e.g., acetamide or benzamide) in this compound likely reduces its potency .

Antimicrobial and Antiproliferative Effects

Bis(1,2,3,4-tetrahydroquinolin-6-yl)methane () exhibits antimicrobial and ureaase inhibitory activity. The dihydroisoquinoline core in the target compound may confer similar properties, though substituent positioning (e.g., methoxy vs. methyl) could modulate efficacy .

Data Tables

Table 1: Structural and Physical Comparisons

Biological Activity

Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane is an organic compound classified under isoquinolines, which are heterocyclic aromatic compounds structurally related to quinoline. This compound consists of two 6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl groups linked by a methylene bridge. Its molecular formula is with a molecular weight of 338.44 g/mol. The compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The methoxy groups and the isoquinoline ring system enhance its binding affinity to these targets, leading to modulation of their activity and subsequent biological effects. Preliminary studies suggest that this compound may act as a probe for understanding the biological activities associated with isoquinoline derivatives .

Antiproliferative Activity

Recent research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported half-maximal inhibitory concentration (IC50) values ranging from 0.701 to 0.825 μM in pancreatic adenocarcinoma cells . This suggests a potent ability to inhibit cell growth and proliferation.

Case Studies

- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of this compound against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The compound demonstrated IC50 values below 25 μM, indicating strong cytotoxicity .

- Inflammation and Pain Models : In animal models, the compound has shown potential anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation. This activity is hypothesized to be linked to its ability to inhibit specific inflammatory pathways .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison was made with similar compounds:

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 0.701 - 0.825 | Antiproliferative |

| 6-Methoxy-3,4-dihydroisoquinoline | Structure | >25 | Lower activity |

| Bis(3,4-dihydroisoquinolin-2(1H)-yl)methane | Structure | 15 - 20 | Moderate activity |

This table illustrates that this compound possesses superior antiproliferative activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally related dihydroisoquinoline derivatives often involves coupling reactions, such as Suzuki-Miyaura cross-coupling (using Pd catalysts like PdCl₂(PPh₃)₂) or nucleophilic substitution. For example, microreactor systems with precise temperature and reagent flow control (e.g., integrated T-shaped micromixers and microtube reactors) can improve yield and reproducibility . Optimization parameters include solvent choice (e.g., dioxane-water mixtures), catalyst loading, and reaction time, as demonstrated in analogous quinazolinone syntheses .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodology : Characterization typically combines high-performance liquid chromatography (HPLC) for purity assessment and spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- FT-IR : To identify functional groups (e.g., methoxy stretches near 2800–3000 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodology : Refer to safety data sheets (SDS) for structurally similar compounds:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.

- Store in airtight containers under inert atmospheres (e.g., argon) to prevent degradation.

- Emergency protocols include immediate decontamination and consultation with poison control centers for exposure .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

- Methodology : SC-XRD provides atomic-resolution structural data. Key parameters include:

- Data collection : At low temperatures (e.g., 292 K) to minimize thermal motion.

- Refinement : R factors ≤0.048 and weighted wR factors ≤0.138 ensure accuracy.

- Validation : Compare bond lengths (e.g., C–C σ = 0.004 Å) and angles with computational models (DFT) to confirm stereoelectronic effects .

Q. What strategies address contradictory spectroscopic data (e.g., NMR splitting patterns) arising from dynamic molecular behavior?

- Methodology :

- Variable-temperature NMR : Identify conformational exchange processes (e.g., ring puckering) by observing coalescence temperatures.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximities.

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate spectra and correlate with experimental data .

Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.

- Docking Simulations : Map interactions with biological targets (e.g., enzymes) using software like AutoDock.

- Spectroelectrochemistry : Monitor redox behavior in situ if the compound participates in electron-transfer processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.